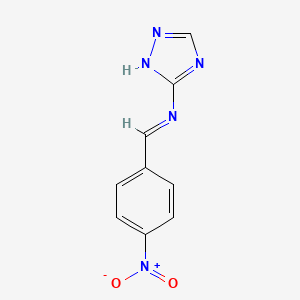

(E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine

Description

Historical Development of 1,2,4-Triazole Schiff Base Chemistry

The synthesis of 1,2,4-triazole Schiff bases originated in the mid-20th century with pioneering work on hydrazine-carbodithioate intermediates. Early methodologies focused on condensing 4-amino-1,2,4-triazole-3-thiol derivatives with aromatic aldehydes under acidic catalysis, a strategy later refined through microwave-assisted and solvent-free techniques. A landmark achievement came with the development of ion-exchange resin catalysts in the 1980s, enabling high-yield production of 4-amino-triazole precursors critical for Schiff base formation. The introduction of nitroaryl substituents marked a turning point, as researchers recognized the nitro group's dual role in enhancing molecular stability and enabling π-π stacking interactions with biological targets. By the 2010s, advanced characterization techniques such as $$^{13}\text{C}$$ Nuclear Magnetic Resonance and X-ray crystallography confirmed the predominant thione tautomerism in solid-state structures, resolving long-standing debates about triazole-Schiff base reactivity.

Research Significance of (E)-N-(4-Nitrobenzylidene)-4H-1,2,4-Triazol-3-Amine

This compound’s significance stems from its optimized balance of lipophilicity and electronic properties. The nitro group at the para position creates a strong electron-deficient aromatic system, enhancing binding to enzyme active sites through charge-transfer interactions. Spectroscopic studies reveal that the azomethine linkage adopts an (E)-configuration, minimizing steric hindrance and maximizing conjugation between the triazole and nitrobenzylidene moieties. Biological evaluations demonstrate broad-spectrum activity, with minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Gram-positive pathogens and 16–64 μg/mL against Candida species. Molecular docking simulations attribute these effects to dual inhibition of fungal lanosterol 14α-demethylase and bacterial dihydrofolate reductase, leveraging the compound’s ability to occupy multiple hydrophobic pockets.

Evolution of Triazole-Schiff Base Hybrid Research

The strategic incorporation of nitrobenzylidene groups into triazole frameworks emerged from structure-activity relationship (SAR) studies in the early 2000s. Researchers observed that nitro-substituted derivatives exhibited 3–5-fold greater antimicrobial potency compared to their methyl- or methoxy-substituted analogs. This discovery spurred systematic investigations into electronic effects, culminating in the identification of (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine as a lead compound. Parallel developments in coordination chemistry revealed its utility as a polydentate ligand, forming stable complexes with transition metals like cobalt(II) and copper(II) that show enhanced DNA cleavage activity. Recent synthetic innovations include one-pot methodologies achieving >85% yield through in situ generation of both triazole and Schiff base functionalities.

Current Research Paradigms in Triazole-Azomethine Derivatives

Contemporary research focuses on three primary areas:

- Green Synthesis : Replacement of traditional H$$2$$SO$$4$$ catalysts with biodegradable ionic liquids and montmorillonite clays, reducing reaction times from hours to minutes while maintaining yields above 80%.

- Computational Drug Design : Quantitative structure-activity relationship (QSAR) models incorporating Hammett σ constants and molecular polarizability parameters to predict inhibitory concentrations against EGFR kinase (R$$^2$$ = 0.91).

- Multitarget Pharmacophores : Engineering derivatives capable of simultaneous tubulin polymerization inhibition and topoisomerase II antagonism, as demonstrated by IC$$_{50}$$ values of 1.2–4.7 μM in MCF-7 breast cancer cells.

Ongoing clinical investigations prioritize derivatives with improved bioavailability, utilizing pro-drug strategies that mask the nitro group until hepatic activation. These advancements position (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine as a cornerstone compound in the development of next-generation antimicrobial and anticancer agents.

Properties

IUPAC Name |

(E)-1-(4-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O2/c15-14(16)8-3-1-7(2-4-8)5-10-9-11-6-12-13-9/h1-6H,(H,11,12,13)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSLKKKDXDNDLN-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=NC=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/C2=NC=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine typically involves the condensation reaction between 4-nitrobenzaldehyde and 4H-1,2,4-triazol-3-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: 4-aminobenzylidene-4H-1,2,4-triazol-3-amine.

Reduction: N-(4-aminobenzylidene)-4H-1,2,4-triazol-3-amine.

Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

The compound is primarily synthesized through the condensation reaction between 4-nitrobenzaldehyde and 4H-1,2,4-triazol-3-amine in solvents like ethanol or methanol under reflux conditions. This method allows for the formation of Schiff bases, which are crucial in various chemical reactions due to their ability to act as ligands in coordination chemistry.

Key Reactions:

- Oxidation : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with palladium on carbon.

- Reduction : The Schiff base can be converted to the corresponding amine using sodium borohydride.

- Substitution : The nitro group may participate in nucleophilic aromatic substitution reactions.

These reactions highlight the compound's versatility as a precursor for synthesizing more complex molecules or metal complexes with potential catalytic properties.

Research has indicated that (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine exhibits notable biological activities:

Antimicrobial and Antifungal Properties

Studies have explored its efficacy against various microbial strains. The presence of the nitro group is believed to contribute to its antimicrobial activity by undergoing bioreduction within microbial cells, leading to reactive intermediates that can damage cellular components.

Potential Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Its ability to interact with biological macromolecules suggests that it may inhibit certain cellular functions or induce apoptosis in cancer cells.

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structural features make it a valuable scaffold for drug development:

Case Studies:

- A study demonstrated that 1-alkyl derivatives of (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazole possess low toxicity and exhibit promising antifungal properties based on molecular docking studies .

- Another research highlighted its use in designing biologically active compounds through in silico methods, suggesting favorable pharmacokinetic profiles for its derivatives .

Industrial Applications

In industrial settings, (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine is utilized in the synthesis of advanced materials and as a building block for various chemical products. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The Schiff base moiety can interact with proteins and enzymes, potentially inhibiting their function. The compound may also induce oxidative stress in cells, leading to apoptosis or cell death .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Key Observations :

- The nitro group (–NO₂) in the target compound enhances electron-withdrawing effects, improving binding to enzymes like methionine aminopeptidase (MetAP) via metal coordination .

- Pyridinyl-thioether hybrids (e.g., IVe) exhibit moderate dihydrofolate reductase inhibition, suggesting substituent positioning affects target selectivity .

Comparison :

Physicochemical Properties

Trends :

- Bulky substituents (e.g., benzylsulfanyl) increase molecular weight and LogP, reducing aqueous solubility but enhancing membrane permeability.

- Polar groups (e.g., pyridinyl in IVe) improve solubility in polar aprotic solvents like DMF .

Biological Activity

(E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine is a compound that belongs to the class of Schiff bases and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to form coordination complexes and exhibit diverse biological activities. The presence of the nitro group enhances its reactivity and potential for interaction with biological macromolecules.

The biological activity of (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine can be attributed to several mechanisms:

- Bioreduction : The nitro group can be reduced to an amine in biological systems, leading to the formation of reactive intermediates that can damage cellular components.

- Inhibition of Enzymatic Activity : The Schiff base moiety may interact with proteins and enzymes, potentially inhibiting their function.

- Induction of Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis or cell death.

Antimicrobial Activity

Research has indicated that (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Inhibition : Studies show that this compound has a notable inhibitory effect on Gram-positive and Gram-negative bacteria. For instance, it demonstrated an IC50 value comparable to standard antibiotics like norfloxacin .

- Fungal Activity : The compound has also been evaluated for antifungal activity against common pathogens such as Candida species, showing promising results in inhibiting fungal growth .

Anticancer Potential

The anticancer properties of (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine have been explored in various studies:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be significantly lower than those of conventional chemotherapeutics .

- Mechanism of Action : The anticancer activity is believed to stem from its ability to induce apoptosis through oxidative stress pathways and inhibition of cell proliferation .

Study 1: Antimicrobial Efficacy

A study conducted by Foroumadi et al. (2003) assessed the antimicrobial efficacy of several triazole derivatives, including (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine. The results indicated that this compound had a broad spectrum of activity against both bacterial and fungal pathogens.

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 12 |

| Escherichia coli | 18 | 10 |

| Candida albicans | 14 | 15 |

Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of triazole derivatives, (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine was found to significantly reduce cell viability in MCF-7 cells:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Schiff base condensation between 4H-1,2,4-triazol-3-amine and 4-nitrobenzaldehyde. Microwave-assisted synthesis (e.g., 350–600 W for 1–3 minutes) enhances reaction efficiency compared to conventional heating .

- Optimization : Monitor reaction progress via TLC (hexane/ethyl acetate mobile phase) and purify via recrystallization (ethanol or ethyl acetate). Yield improvements (>90%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- FT-IR : Confirm imine (C=N) stretch at ~1570–1670 cm⁻¹ and aromatic C-H stretches at 2830–3330 cm⁻¹ .

- NMR : ¹H NMR detects the HC=N proton at δ 7.86–8.55 ppm, while ¹³C NMR identifies the imine carbon at δ 150–164 ppm .

Q. How is the biological activity of this compound evaluated in anticancer research?

- Assays :

- Cytotoxicity: MTT assay on lung cancer cell lines (A549, NCI-H460) with IC₅₀ values calculated .

- Apoptosis: Flow cytometry (Annexin V/PI staining) and Western blotting (BAX, caspase-3, PARP proteins) .

- Example Data :

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| A549 | 1.09 | |

| NCI-H460 | 2.01 |

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and binding mechanisms of this compound?

- DFT : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the nitro group. Polarizability (~25.4 ×10⁻²⁴ cm³) and electrostatic potential maps reveal charge distribution .

- Docking : Simulate interactions with cancer targets (e.g., Bcl-2) using AutoDock Vina. The nitro group enhances binding affinity via hydrophobic contacts .

Q. What strategies resolve contradictions in structural data between X-ray crystallography and spectroscopic results?

- Crystallographic Validation : Use SHELXL to refine hydrogen atom positions and compare with NMR-derived coupling constants .

- Dynamic Effects : Consider tautomerism in solution (e.g., triazole ring protonation states) versus solid-state structures .

Q. How does substituent variation (e.g., nitro vs. methoxy groups) impact biological activity?

- SAR Insights :

- Nitro groups enhance cytotoxicity (IC₅₀ < 5 µM) by increasing electron deficiency and membrane permeability .

- Methoxy substituents reduce activity (IC₅₀ > 20 µM) due to steric hindrance .

Q. What mechanistic insights explain the pro-apoptotic effects of this compound in lung cancer cells?

- Pathways : Upregulation of pro-apoptotic BAX and caspase-3, coupled with PARP cleavage, indicates mitochondrial apoptosis .

- Validation : siRNA knockdown of BAX reverses apoptosis, confirming pathway specificity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.